BP-5-087
CAS No.: 1803281-30-2
Cat. No.: VC0521891
Molecular Formula: C37H37F3N2O6S
Molecular Weight: 694.77
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803281-30-2 |
---|---|
Molecular Formula | C37H37F3N2O6S |
Molecular Weight | 694.77 |
IUPAC Name | 4-(N-(4-cyclohexylbenzyl)-2-((N-(2-methylbenzyl)-4-(trifluoromethyl)phenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid |
Standard InChI | InChI=1S/C37H37F3N2O6S/c1-25-7-5-6-10-29(25)23-41(49(47,48)32-18-15-30(16-19-32)37(38,39)40)24-35(44)42(31-17-20-33(36(45)46)34(43)21-31)22-26-11-13-28(14-12-26)27-8-3-2-4-9-27/h5-7,10-21,27,43H,2-4,8-9,22-24H2,1H3,(H,45,46) |
Standard InChI Key | IDTZFQNZGVMMTM-UHFFFAOYSA-N |
SMILES | FC(F)(F)C1=CC=C(S(=O)(N(CC(N(C2=CC=C(C(O)=O)C(O)=C2)CC3=CC=C(C4CCCCC4)C=C3)=O)CC5=C(C)C=CC=C5)=O)C=C1 |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties
BP-5-087 (CAS Number: 1803281-30-2) is a complex organic molecule with specific inhibitory activity against STAT3. There are some discrepancies in the reported molecular formulas in the literature, which are presented in the table below .
Table 1: Chemical Properties of BP-5-087
BP-5-087 typically exists as a solid at room temperature and has limited water solubility due to its high LogP value, indicating its lipophilic nature . The compound contains multiple functional groups, including fluorinated phenyl rings and a carboxylic acid moiety, which contribute to its specific binding properties and biological activity.
Mechanism of Action
BP-5-087 functions by directly engaging the SH2 domain of STAT3, a critical transcription factor involved in various cellular processes including proliferation, survival, and immune response . The binding of BP-5-087 to the STAT3 SH2 domain has been experimentally confirmed through multiple methodologies:
-
Computational simulations
-
Fluorescence polarization assays
-
Hydrogen-deuterium exchange assays
These studies have provided a high-resolution view of the STAT3 SH2 domain/BP-5-087 interface . The compound's mechanism involves interfering with STAT3 phosphorylation at tyrosine-705 (pSTAT3 Y705), which is essential for STAT3 dimerization and subsequent nuclear translocation .
In CML cells with BCR-ABL1 kinase-independent TKI resistance, STAT3 is activated through either extrinsic (bone marrow-derived factors) or intrinsic (cell-autonomous) mechanisms . BP-5-087 effectively targets this activation, thereby restoring sensitivity to TKI therapy regardless of the resistance mechanism .
Discovery and Development
BP-5-087 was identified through a systematic approach combining multiple drug discovery techniques :
-
Structure-activity relationship (SAR) studies
-
In vitro reporter assays
-
Molecular dynamics-guided rational inhibitor design
-
High-throughput compound library screening
Researchers began with known STAT3 inhibitors and identified compounds with increased potency and selectivity for STAT3. Among these, BP-5-087 emerged as a lead compound due to its superior inhibitory properties against STAT3 compared to earlier compounds such as S3I-201.1066 (SF1-066) .
The binding of BP-5-087 to the STAT3 SH2 domain was further refined through docking simulations using the crystal structure of the STAT3B-DNA complex (PDB entry 1BG1) . Initial docking was performed using Glide Extra Precision (GlideXP module, version 5.7), followed by induced fit docking simulation to optimize the binding pose .
Research Findings and Applications
BP-5-087 has been extensively studied in the context of TKI resistance in CML. Key research findings include:
Effect on TKI-Resistant CML Cells
In experimental models of both extrinsic and intrinsic TKI resistance, BP-5-087 demonstrated significant efficacy in restoring sensitivity to TKI therapy . At a concentration of 1.0 μM, BP-5-087 restored TKI sensitivity to therapy-resistant CML progenitor cells, including leukemic stem cells, with no observed toxicity to normal hematopoietic stem or progenitor cells .
Synergistic Effects with TKIs
When combined with imatinib or other TKIs, BP-5-087 showed synergistic effects in reducing colony formation and inducing apoptosis in TKI-resistant CML cells . This combination approach effectively targets both the BCR-ABL1 signaling pathway and the STAT3-mediated resistance mechanisms.
Selectivity for STAT3
BP-5-087 demonstrates selective inhibition of STAT3 over related proteins such as STAT5 . This selectivity is crucial for minimizing off-target effects while effectively targeting the STAT3-mediated resistance pathways.
Table 2: Research Findings on BP-5-087 Effectiveness
Form | Storage Temperature | Stability Duration |
---|---|---|
Powder | -20°C | 3 years |
Powder | 4°C | 2 years |
In solvent | -80°C | 6 months |
In solvent | -20°C | 1 month |
For shipping purposes, BP-5-087 is stable at ambient temperature for several days during ordinary shipping and customs procedures .
Solubility Considerations
BP-5-087 may be dissolved in dimethyl sulfoxide (DMSO) in most cases. If solubility issues arise, alternative solvents such as water, ethanol, or dimethylformamide (DMF) can be tried with a minute amount of the compound to avoid sample loss .
For in vivo applications, various formulations can be considered, including:
-
DMSO : Tween 80 : Saline = 10 : 5 : 85
-
DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
These formulations are particularly useful for compounds with low water solubility, which is likely the case for BP-5-087 given its high LogP value .
Biological Context of STAT3 Inhibition in CML
BCR-ABL1 kinase-independent TKI resistance represents a significant challenge in CML treatment. In this scenario, patients fail TKI therapy despite continued suppression of BCR-ABL1 kinase activity . Research has identified STAT3 activation as a critical feature of this resistance mechanism.
Two distinct scenarios of STAT3 activation have been observed in TKI-resistant CML :
-
Extrinsic resistance: BCR-ABL1 kinase-independent survival signals originating from the bone marrow microenvironment activate pSTAT3 Y705.
-
Intrinsic resistance: Cell-autonomous mechanisms activate pSTAT3 Y705 in response to kinase inhibition.
BP-5-087's ability to target STAT3 activation in both scenarios makes it a versatile candidate for overcoming TKI resistance in CML .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume